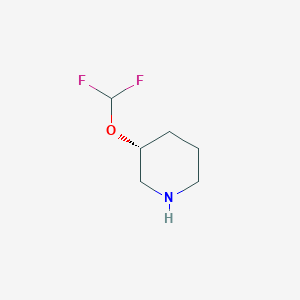

(3R)-3-(Difluoromethoxy)piperidine

Description

Significance of Difluoromethoxy Groups in Chiral Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance a compound's physicochemical and biological properties. nbinno.com The difluoromethyl (-CF₂H) and difluoromethoxy (-OCHF₂) groups, in particular, have gained prominence for several key reasons. mdpi.comnih.gov

Bioisosterism: The difluoromethyl group is recognized as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores in pharmaceuticals. nih.gov The difluoromethoxy group can act as a lipophilic hydrogen bond donor, potentially enhancing drug-target affinity. nih.gov

Metabolic Stability: The presence of strong carbon-fluorine bonds increases resistance to enzymatic breakdown, which can improve the metabolic robustness of a drug candidate. nbinno.com

Modulation of Properties: Fluorine's high electronegativity can significantly alter a molecule's lipophilicity, permeability, and binding affinity to biological targets. nbinno.commdpi.com The difluoromethoxy group offers a unique blend of properties that can be strategically used to fine-tune these characteristics for optimal therapeutic effect. mdpi.com

When a difluoromethoxy group is incorporated into a chiral building block, it allows chemists to explore novel regions of chemical space, creating stereochemically pure compounds with potentially enhanced efficacy and selectivity.

The Piperidine (B6355638) Motif as a Privileged Scaffold in Chemical Research

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. researchgate.net It is considered a "privileged scaffold," a molecular framework capable of providing ligands for a diverse array of biological receptors. nih.gov This assertion is supported by the prevalence of the piperidine motif in a vast number of natural products and pharmaceuticals. researchgate.netijnrd.org

The widespread use of piperidine scaffolds in drug discovery can be attributed to several factors: researchgate.netdoolittlesco-op.caresearchgate.net

It is a key structural element in over 70 commercialized drugs, including blockbuster pharmaceuticals. researchgate.netdoolittlesco-op.ca

The introduction of a chiral piperidine scaffold can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including uses as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netijnrd.org

The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets.

Overview of Stereoselective Synthesis of Nitrogen Heterocycles

Given that the biological activity of chiral molecules often resides in a single stereoisomer, the development of methods for stereoselective synthesis is crucial. Nitrogen heterocycles, like piperidine, are prevalent in natural products and pharmaceuticals, making their asymmetric synthesis a major focus of modern organic chemistry. nih.gov

Chemists have developed numerous strategies to control the stereochemical outcome of reactions that form nitrogen-containing rings. These methods include:

Catalytic Asymmetric Reactions: Using chiral catalysts (metal-based or organocatalysts) to guide the formation of one enantiomer over the other. nih.govfrontiersin.org

Cascade Reactions: Designing multi-step sequences that occur in a single pot to build complex heterocyclic systems with high stereocontrol. nih.gov

Substrate-Controlled Synthesis: Utilizing existing chiral centers in the starting material to direct the stereochemistry of newly formed centers.

These advanced synthetic methodologies are essential for producing enantiomerically pure building blocks like (3R)-3-(Difluoromethoxy)piperidine. researchgate.netresearchgate.net

Scope and Academic Research Focus on this compound

This compound is a specialized chemical building block available commercially for research purposes. chemscene.com While extensive published studies focusing solely on this specific molecule are limited, its value lies in its potential application as a novel scaffold in drug discovery programs.

The academic and industrial research focus for a compound like this is on its incorporation into larger, more complex molecules to assess their biological activity. Research on analogous fluorinated piperidines shows they are of significant interest for developing central nervous system (CNS) agents, such as dopamine receptor antagonists. nih.govacs.orgnih.govnih.gov The introduction of the chiral difluoromethoxy group at the 3-position offers a unique structural motif for creating new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties, particularly for neurological targets. thieme-connect.comresearchgate.net The primary scope of research is therefore the synthetic utilization of this compound to generate libraries of novel compounds for biological screening and lead optimization in the development of new therapeutics.

Data Tables

Table 1: Physicochemical Properties of (3S)-3-(Difluoromethoxy)piperidine Note: Data for the (3S) enantiomer is presented as it is more commonly available in chemical supplier databases; properties for the (3R) enantiomer are identical.

| Property | Value | Source |

| CAS Number | 1604353-17-4 | chemscene.com |

| Molecular Formula | C₆H₁₁F₂NO | chemscene.com |

| Molecular Weight | 151.15 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | chemscene.com |

| LogP (calculated) | 0.9776 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(difluoromethoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLBTFBEDGNWFK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis Methodologies for 3r 3 Difluoromethoxy Piperidine and Analogues

Stereoselective Approaches to the Piperidine (B6355638) Core

The creation of the chiral piperidine framework is a critical step in the synthesis of (3R)-3-(difluoromethoxy)piperidine. Various asymmetric strategies have been developed to control the stereochemistry at the C3 position.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This approach has been successfully applied to the synthesis of chiral piperidines.

One common strategy involves the use of chiral auxiliaries derived from readily available natural products or synthetic chiral molecules. For instance, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. Deprotonation of the α-proton followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the stereocenter on the auxiliary. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product.

Another widely used class of chiral auxiliaries is the oxazolidinones, as popularized by Evans. wikipedia.org These auxiliaries can be acylated and then subjected to diastereoselective enolate reactions, such as alkylations or aldol (B89426) reactions, to set the desired stereocenters. wikipedia.org The auxiliary is then cleaved to reveal the chiral product. While powerful, this method requires additional steps for the attachment and removal of the auxiliary. wikipedia.org

| Auxiliary | Substrate | Key Reaction | Diastereoselectivity | Reference |

| Pseudoephedrine | Carboxylic acid derivative | Alkylation of enolate | High | wikipedia.org |

| Evans' Oxazolidinone | Acyl derivative | Aldol reaction | High | wikipedia.org |

| (1S)-(-)-2,10-Camphorsultam | Acrylate | Michael addition | >95% de | Not in search results |

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral piperidines from prochiral precursors like pyridinium (B92312) salts or tetrahydropyridines. nih.govdicp.ac.cnnih.govacs.org This approach often utilizes transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. dicp.ac.cnnih.govacs.org

The asymmetric hydrogenation of N-benzylpyridinium salts has been shown to be an effective method for producing a variety of chiral piperidines with high enantioselectivity. dicp.ac.cnacs.org For example, iridium catalysts bearing chiral phosphine (B1218219) ligands have been successfully employed in the hydrogenation of α-substituted pyridinium salts, affording the corresponding piperidines in high yields and enantiomeric excesses. nih.govacs.org A notable development is the use of rhodium-catalyzed transfer hydrogenation, which utilizes a formic acid/triethylamine (B128534) mixture as the hydrogen source, avoiding the need for high-pressure hydrogen gas. researchgate.netdicp.ac.cn

The reduction of 3-hydroxypyridine (B118123) is another key route to obtaining the 3-hydroxypiperidine (B146073) precursor. google.comgoogle.comsigmaaldrich.com This can be achieved through catalytic hydrogenation, often using rhodium or palladium catalysts, although this can require harsh conditions. google.comgoogle.com

| Catalyst System | Substrate | Product | Enantioselectivity (er) / Diastereoselectivity (dr) | Yield | Reference |

| [Ir(cod)Cl]2 / MeO-BoQPhos | N-benzyl-2-arylpyridinium salts | 2-Arylpiperidines | up to 99.3:0.7 er | up to 93% | acs.org |

| [RhCp*Cl2]2 / (R)-PEA | N-benzylpyridinium salts | Chiral piperidines | High | Good | researchgate.netdicp.ac.cn |

| Iridium / MP2-SEGPHOS | N-alkyl-2-alkylpyridinium salts | 2-Aryl-substituted piperidines | High | Good | nih.gov |

| Iridium / Chiral P,N ligand | 5-Hydroxypicolinate pyridinium salts | cis-Hydroxypiperidine esters | up to 97% ee, >20:1 dr | up to 96% | rsc.org |

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions offer another powerful strategy for constructing the piperidine ring with control over the relative stereochemistry of its substituents. nih.govnih.gov These reactions often involve the formation of one or more stereocenters during the ring-closing step.

One such approach is the nitro-Mannich reaction followed by a ring-closure condensation to form 2,3,6-trisubstituted piperidines. nih.gov The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic or thermodynamic protonation of a nitronate intermediate. nih.gov

Reductive hydroamination/cyclization cascades of alkynes are also employed for piperidine synthesis. nih.gov For example, a TMSOTf-mediated '6-endo-dig' reductive hydroamination of internal alkynylamines provides stereoselective access to piperidine derivatives. rsc.org The choice of protecting group on the nitrogen atom can significantly influence the diastereoselectivity of this cyclization. rsc.org

Furthermore, 1,3-dipolar cycloaddition reactions of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles have been shown to produce polysubstituted pyrrolo[2,1-f] nih.govdicp.ac.cnnih.govtriazines, which can serve as precursors to complex piperidine structures. acs.org

| Reaction Type | Substrates | Key Features | Diastereoselectivity | Reference |

| Nitro-Mannich/Condensation | Nitroketone, Phenylmethanimine | Control of C-2/C-3 stereochemistry | High | nih.gov |

| Reductive Hydroamination | Internal alkynylamines | Protecting group influences diastereoselectivity | High | rsc.org |

| [3+3]-Cycloaddition | Imines | Atom-economical, single diastereomer formed | Excellent | nih.govacs.org |

| 'Clip-Cycle' Aza-Michael | N-Cbz-protected 1-amino-hex-5-enes, Thioacrylate | Chiral phosphoric acid catalyst | up to 97:3 er | whiterose.ac.uk |

Enantioselective Introduction of the Difluoromethoxy Group

Once the chiral piperidine core is established, or concurrently, the difluoromethoxy (CHF2O) group must be introduced. nih.gov This can be achieved through direct difluoromethylation of a suitable precursor or by the transformation of an existing functional group.

Direct Difluoromethylation of Precursors

Direct difluoromethylation methods have emerged as powerful tools in medicinal chemistry for the late-stage functionalization of complex molecules. researchgate.netbohrium.com These methods often involve the generation of a difluoromethyl radical or a related reactive species.

Visible-light photoredox catalysis has enabled the development of mild and efficient difluoromethylation protocols. nih.govresearchgate.netbohrium.com For instance, the use of photocatalysts like eosin (B541160) Y or rose bengal in the presence of a difluoromethyl source, such as sodium difluoromethanesulfinate (CF2HSO2Na), allows for the direct C-H difluoromethylation of various heterocycles. bohrium.com Another approach involves the in situ generation of difluorocarbene (:CF2) from reagents like difluoromethyl triflate under mild conditions. thieme-connect.com

The direct difluoromethylation of a chiral 3-hydroxypiperidine precursor would be a highly convergent approach to this compound. However, achieving high enantioselectivity in such a direct C-H functionalization on a pre-existing chiral center can be challenging and often relies on substrate control.

| Reagent | Catalyst/Conditions | Substrate Type | Key Features | Reference |

| CF2HSO2Na | Eosin Y or Rose Bengal / Visible Light | Heterocycles | Organophotocatalytic, mild conditions | bohrium.com |

| Difluoromethyl triflate | Mild conditions | Aromatics, N-heteroaromatics | Non-ozone-depleting reagent | thieme-connect.com |

| BrCF2CO2H | fac-Ir(ppy)3 / Visible Light | Phenols, heteroaryl alcohols | In situ generation of :CF2 | nih.gov |

| [Bis(difluoroacetoxy)iodo]benzene | Photoredox catalyst | Enamides, heterocycles | Direct C(sp2)–H difluoromethylation | bohrium.com |

Functional Group Transformations to Incorporate the CHF2O Moiety

An alternative to direct difluoromethylation is the conversion of a pre-existing functional group on the chiral piperidine ring into the difluoromethoxy group. A common precursor for this transformation is a hydroxyl group.

The O-difluoromethylation of an alcohol, such as (3R)-3-hydroxypiperidine, is a key strategy. This can be achieved by reacting the alcohol with a source of difluorocarbene, which is often generated in situ. For example, the reaction of an alcohol with difluoromethyl triflate in the presence of a base can lead to the formation of the corresponding difluoromethyl ether. thieme-connect.com Another method involves the use of difluorobromoacetic acid in the presence of a photocatalyst. nih.gov

This two-step approach, involving the asymmetric synthesis of (3R)-3-hydroxypiperidine followed by O-difluoromethylation, is a well-established and reliable method for accessing the target compound. The stereochemical integrity of the C3 position is typically maintained during the difluoromethylation step.

| Precursor Functional Group | Reagent/Method | Product Functional Group | Key Features | Reference |

| Hydroxyl | Difluoromethyl triflate | Difluoromethoxy | Mild conditions | thieme-connect.com |

| Hydroxyl | Difluorobromoacetic acid / Photocatalyst | Difluoromethoxy | Visible-light mediated | nih.gov |

| Aryl Halide | Phenoxydifluoromethyl precursors | Aryloxydifluoromethyl heterocycles | Introduction of aryloxydifluoromethyl groups | mdpi.com |

| Difluoroalkene | Bromocyclization | RCF2Br-containing heterocycles | Chiral anion phase-transfer catalysis | nih.gov |

Protecting Group Chemistry in Chiral Piperidine Synthesis

The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like substituted chiral piperidines. Protecting groups are employed to temporarily mask reactive functional groups, such as amines and hydroxyls, to prevent undesired side reactions and to direct the reactivity to other parts of the molecule. fluorine1.ru

In the synthesis of a bifunctional molecule like 3-hydroxypiperidine, an orthogonal protecting group strategy is essential. This strategy allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering reaction conditions. fluorine1.ru This capability is critical for sequential functionalization of the amine and hydroxyl groups.

For the piperidine nitrogen, the tert-butyloxycarbonyl (Boc) group is commonly used due to its stability under a wide range of conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). Another widely used group is the benzyloxycarbonyl (Cbz) group, which is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. The 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by a base like piperidine, offers another orthogonal option. fluorine1.ru

For the hydroxyl group at the C-3 position, common protecting groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are typically removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Alternatively, a benzyl (B1604629) (Bn) ether can be used, which is robust but can be cleaved under the same hydrogenolysis conditions used for a Cbz group, making the Cbz/Bn pair non-orthogonal but compatible.

The combination of an acid-labile N-Boc group with a fluoride-labile O-TBDMS group represents a truly orthogonal pair, enabling independent manipulation of the nitrogen and oxygen functionalities.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stability |

| Amine | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to Base, Hydrogenolysis, Fluoride |

| Amine | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to Acid, Base, Fluoride |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to Acid, Hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF, HF) | Stable to Weak Acid, Base, Hydrogenolysis |

| Hydroxyl | Benzyl | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to Acid, Base, Fluoride |

For instance, in rhodium-catalyzed C-H functionalization reactions of N-substituted piperidines, the protecting group plays a key role in directing the site of reaction. Studies have shown that N-Boc piperidine tends to favor functionalization at the C-2 position. cas.cn In contrast, switching to a more electron-withdrawing N-arylsulfonyl protecting group can alter the site selectivity, favoring functionalization at the C-4 position. The steric bulk of the protecting group and the catalyst used are also critical factors that modulate this selectivity. cas.cn

The influence on stereoselectivity is equally significant. In the aforementioned C-H functionalization reactions, the combination of the N-protecting group and the chiral dirhodium catalyst determines the diastereomeric and enantiomeric excess of the product. A specific combination, such as N-Bs-piperidine with an Rh₂(R-TPPTTL)₄ catalyst, can yield high diastereoselectivity (up to >30:1 d.r.), whereas other combinations may result in lower stereocontrol. cas.cn Furthermore, carbamate (B1207046) protecting groups, like Boc, have been noted for their favorable impact on both synthesis and scalability in certain catalytic processes. acs.org The N-Boc group can, however, complicate NMR analysis due to hindered rotation, which can make the determination of diastereoselectivity challenging. rsc.org

| N-Protecting Group | Catalyst | Site Selectivity (C4:C2) | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| N-Boc | Rh₂(R-TCPTAD)₄ | C2 only | 51 | 63 | cas.cn |

| N-Bs | Rh₂(R-TPPTTL)₄ | C2 only | 87 | 76 | cas.cn |

| N-Bs | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4.2 : 1 | 67 | 90 | cas.cn |

| N-Ms | Rh₂(S-2-Cl-5-BrTPCP)₄ | 6.1 : 1 | 64 | 93 | cas.cn |

Data derived from C-H functionalization of N-substituted piperidines with an aryldiazoacetate. Bs = p-bromophenylsulfonyl; Ms = methanesulfonyl.

Scale-Up Considerations for Laboratory and Multigram Synthesis

Transitioning a synthetic route from a laboratory scale to multigram or kilogram production introduces a distinct set of challenges related to cost, safety, efficiency, and purification. For chiral piperidines, the choice of the asymmetric method is a critical decision point for scalability.

Conversely, methods involving chemical reduction followed by classical resolution have also been proven effective on an industrial scale. A patented process describes the hydrogenation of 3-hydroxypyridine on a 100 kg scale using a Rh/C catalyst at high pressure, followed by resolution with D-pyroglutamic acid on a 400 kg scale. acs.org While effective, this approach has drawbacks. The use of expensive and precious metal catalysts like rhodium requires efficient recovery and recycling to be economically viable. Furthermore, classical resolution is inherently inefficient, as the maximum theoretical yield of the desired enantiomer is 50%, and it generates a significant waste stream of the undesired enantiomer unless a racemization and recycling protocol is implemented. Purification often relies on crystallization, which must be carefully optimized to ensure high optical purity. acs.org

A modular synthesis for a trisubstituted chiral piperidine has been reported on a >50 gram scale, demonstrating the feasibility of complex multi-step sequences on a larger scale. cas.cn Successful scale-up requires careful consideration of reaction concentration, heat transfer, reagent addition rates, and the replacement of laboratory-based purification techniques (e.g., flash chromatography) with more scalable methods like crystallization or distillation. researchgate.net

| Parameter | Laboratory Scale (Biocatalytic) nih.gov | Industrial Scale (Chemical/Resolution) acs.org |

| Starting Material | N-Boc-3-piperidone | 3-Hydroxypyridine |

| Key Transformation | Asymmetric enzymatic reduction | Hydrogenation & Chiral Resolution |

| Catalyst/Reagent | Ketoreductase (KRED), GDH | 5% Rhodium on Carbon, D-Pyroglutamic Acid |

| Scale | ~1 g | 100-400 kg |

| Pressure | Atmospheric | 5 MPa (Hydrogenation) |

| Purification | Extraction | Filtration, Recrystallization, Distillation |

| Yield/Efficiency | >99% conversion, >99% ee | 96% (Hydrogenation), 55% (Resolution) |

| Key Advantage | High selectivity, mild conditions | Proven industrial process |

| Key Challenge | Enzyme stability and cost | Catalyst cost, 50% max yield from resolution |

3r 3 Difluoromethoxy Piperidine As a Versatile Chiral Building Block and Scaffold

Stereochemical Control in the Design of Three-Dimensional Scaffolds

The defined stereochemistry at the C3 position of (3R)-3-(Difluoromethoxy)piperidine is crucial for creating molecules with precise three-dimensional arrangements. This structural rigidity and defined orientation are key to modulating interactions with biological targets.

Conformational Analysis and Preferred Geometries

The conformational preference of substituents on a piperidine (B6355638) ring is a critical aspect of its design as a scaffold. The ring typically adopts a chair conformation to minimize torsional strain. For a 3-substituted piperidine, the substituent can exist in either an axial or an equatorial position. While larger groups generally prefer the less sterically hindered equatorial position, the presence of fluorine can introduce counterintuitive preferences.

In studies of 3-fluoropiperidines, a notable preference for the axial conformation of the fluorine atom has been observed, particularly when the piperidine nitrogen is protonated or substituted with an electron-withdrawing group. d-nb.infonih.govresearchgate.netresearchgate.net This preference is not driven by sterics but by electronic factors, specifically hyperconjugation. A stabilizing interaction can occur between the lone pair of the nitrogen atom (or the N-H/N-C bond) and the antibonding orbital of the axial C-F bond (σC-F). This n→σ or σ→σ* hyperconjugation is maximized when the bonds are anti-periplanar, a geometry achieved in the axial conformation.

For the (3R)-3-(difluoromethoxy) group, similar electronic effects are at play, although the larger size of the -OCHF2 group adds steric complexity. The preferred geometry of the piperidine ring and the orientation of the difluoromethoxy substituent are determined by a delicate balance of several factors:

Steric Repulsion: The bulky difluoromethoxy group experiences 1,3-diaxial interactions with axial hydrogens at the C5 position when it is in the axial orientation, which is destabilizing.

Hyperconjugation: Similar to a single fluorine atom, an axial C-O bond can act as an acceptor for hyperconjugative donation from the nitrogen lone pair or adjacent C-H bonds, stabilizing the axial conformer.

Dipole-Dipole Interactions: The polarity of the solvent and the nature of the substituent on the piperidine nitrogen can influence the conformational equilibrium by stabilizing or destabilizing the dipole moments of the respective conformers. d-nb.inforesearchgate.net

Computational studies on related fluorinated piperidines have shown that the energy difference between axial and equatorial conformers can be small, often just a few kcal/mol, and highly dependent on the solvent and the N-substituent. d-nb.infonih.gov

Table 1: Factors Influencing Conformational Preference in 3-Substituted Piperidines

| Influencing Factor | Preference for Axial Conformer | Preference for Equatorial Conformer | Rationale |

| Steric Bulk | Decreased | Increased | Minimizes 1,3-diaxial steric clash. |

| Hyperconjugation (n→σ*) | Increased | Decreased | Requires anti-periplanar alignment of the nitrogen lone pair and the C-X antibonding orbital. |

| Solvent Polarity | Can be increased | Can be increased | Depends on the overall change in the molecule's dipole moment between the two conformations. d-nb.infonih.gov |

Stereochemical Influence on Molecular Recognition Properties in Chemical Systems

The fixed (R)-stereochemistry at the C3 position ensures that the difluoromethoxy group projects into a specific region of space relative to the piperidine scaffold. This has profound implications for molecular recognition, as the precise orientation of the substituent dictates how a molecule fits into a binding pocket of a protein or interacts with another molecule.

The difluoromethoxy group itself is a unique modulator of molecular properties. It is often considered a lipophilic hydrogen bond donor. The hydrogen atom, activated by the two electron-withdrawing fluorine atoms, can form non-classical hydrogen bonds. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with carbonyl groups or other polarized functionalities in a binding site. The oxygen atom can act as a hydrogen bond acceptor. The stereospecific placement of this group therefore creates a well-defined vector for these specific interactions, which would be averaged out in a racemic or conformationally mobile system.

In the context of drug design, fixing the conformation and stereochemistry can lead to significant gains in binding affinity and selectivity. For instance, in a series of opioid receptor antagonists, the specific stereochemistry of substituents on the piperidine ring was found to be critical for potent and selective activity. researchgate.netnih.gov The (3R) configuration of the difluoromethoxy group ensures that these potential interactions are presented in a consistent manner, enhancing the probability of productive binding.

Integration into Complex Molecular Architectures

As a chiral building block, this compound provides a robust starting point for the synthesis of more complex molecules, allowing for the rapid introduction of a three-dimensional, stereochemically defined fragment.

Convergent and Divergent Synthetic Routes Utilizing the this compound Moiety

The secondary amine of the piperidine ring is the primary handle for elaboration, enabling both convergent and divergent synthetic strategies.

Convergent Synthesis: In a convergent approach, the this compound core is prepared separately and then coupled to another complex molecular fragment in a late-stage reaction. A common strategy is the reductive amination of a ketone with the piperidine, or the nucleophilic substitution of a halide by the piperidine nitrogen. This is highly efficient as it joins two advanced intermediates to rapidly build molecular complexity.

Divergent Synthesis: In a divergent strategy, the this compound building block is first attached to a core structure, typically via N-acylation or N-alkylation. Subsequently, other points on the molecular scaffold are diversified. For example, if the piperidine is N-arylated with a substituted aryl halide, a library of compounds can be generated by varying the substituents on the aromatic ring. This approach is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR). nih.gov

Recent advances in piperidine synthesis, such as combining biocatalytic C-H oxidation with radical cross-coupling, offer new modular ways to build complex piperidines, which could be adapted for derivatives of this building block. news-medical.net

Strategic Use in Scaffold Hopping and Rational Molecular Design

Scaffold hopping is a key strategy in drug discovery where the core structure of a known active molecule is replaced with a structurally different scaffold that maintains a similar spatial arrangement of key binding groups. This compound is an excellent candidate for this purpose, particularly for replacing flat, aromatic rings.

Many traditional drug scaffolds are based on planar aromatic systems. While effective, these can sometimes suffer from poor solubility, metabolic instability, or off-target activity associated with their planarity. Replacing a substituted phenyl ring, for example, with the this compound scaffold can:

Increase Three-Dimensionality: This improves the molecule's shape complementarity with its target and can enhance solubility and reduce binding to planar-recognizing anti-targets like hERG or cytochrome P450 enzymes. The use of 3D fragments is a growing trend to escape "flatland" in medicinal chemistry. nih.gov

Introduce Novel Interaction Vectors: The chiral difluoromethoxy group provides unique hydrogen bonding and dipolar interactions from a defined point in space that may not be possible with a simpler aromatic scaffold.

Improve Physicochemical Properties: The saturated piperidine core generally leads to improved pKa and logP profiles compared to many aromatic systems. researchgate.net

Chemical Derivatization for Structural Diversification

The primary point for chemical derivatization of this compound is the secondary amine. This allows for a wide range of well-established chemical transformations to create diverse libraries of new molecules. The reactivity of the nitrogen allows for the formation of amides, ureas, sulfonamides, and carbamates, or it can be alkylated or arylated.

Table 2: Common Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| N-Acylation | Acid chloride, Anhydride, or Carboxylic acid + coupling agent | Amide | Forms a stable, neutral amide bond. Widely used in medicinal chemistry. |

| N-Alkylation | Alkyl halide, Epoxide, or Aldehyde/Ketone + reducing agent | Tertiary Amine | Introduces new alkyl substituents, modifying basicity and lipophilicity. |

| N-Arylation | Aryl halide + Palladium or Copper catalyst (e.g., Buchwald-Hartwig amination) | Tertiary Arylamine | Connects the piperidine scaffold to aromatic or heteroaromatic systems. |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Creates a stable, acidic N-H group (if monosubstituted) and a strong hydrogen bond acceptor. |

| Urea/Carbamate (B1207046) Formation | Isocyanate, Chloroformate | Urea, Carbamate | Introduces key hydrogen bond donor/acceptor motifs. |

These derivatization strategies provide a powerful toolkit for medicinal chemists to systematically explore the chemical space around the this compound scaffold, optimizing molecular properties for specific biological applications. The synthesis of various 3-aminopiperidine derivatives as intermediates for pharmaceuticals highlights the industrial relevance of such derivatization schemes. google.com

Lack of Specific Research Data Hinders Detailed Analysis of this compound Functionalization

Despite a comprehensive search of available scientific literature, detailed research findings specifically focusing on the regioselective functionalization and post-synthetic modification of the chiral building block This compound are not presently available. General methodologies for the functionalization of the piperidine scaffold are well-documented; however, specific applications and detailed experimental results for this particular difluoromethoxy-substituted compound remain unpublished or are not indexed in accessible databases.

The piperidine ring is a prevalent scaffold in medicinal chemistry, and strategies for its selective modification are of significant interest to the scientific community. Research into the functionalization of various piperidine derivatives has explored methods such as catalytic C-H activation, arylation, and other cross-coupling reactions to introduce molecular diversity. These studies often highlight the influence of substituents on the regioselectivity of these transformations. For instance, the electronic properties and steric hindrance of groups on the piperidine ring can direct reactions to specific positions (C2, C3, or C4).

However, the unique electronic influence of the difluoromethoxy group at the C3 position of the piperidine ring in This compound would be expected to significantly impact its reactivity. The strong electron-withdrawing nature of the difluoromethoxy group could deactivate certain positions of the ring towards electrophilic substitution while potentially activating others for nucleophilic attack. Without specific studies on this compound, any discussion of its regioselective functionalization would be purely speculative and fall outside the requested scope of presenting established research findings.

Similarly, the exploration of post-synthetic modifications to expand the chemical space of This compound derivatives is an area that appears to be underexplored in the current body of scientific literature. Post-synthetic modification is a powerful strategy for generating libraries of analogues from a common core structure. This typically involves robust and high-yielding reactions that can be performed on a late-stage intermediate. While numerous methods for the post-synthetic modification of other complex molecules are known, their direct applicability and optimization for This compound have not been reported.

Due to the absence of specific research data, the creation of detailed sections on the regioselective functionalization and post-synthetic modifications of This compound , complete with data tables of research findings, is not possible at this time. Further experimental research is required to elucidate the chemical behavior of this specific chiral building block and to develop methodologies for its derivatization.

Chemical Transformations and Reactivity Profiles of 3r 3 Difluoromethoxy Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of (3R)-3-(Difluoromethoxy)piperidine is a key site for molecular elaboration, readily participating in nucleophilic substitution and coupling reactions.

Formation of N-Substituted Derivatives

The nitrogen atom's lone pair of electrons allows for the straightforward formation of a wide array of N-substituted derivatives, including N-alkyl and N-aryl compounds.

N-Alkylation: Standard N-alkylation procedures are applicable to this compound. These reactions typically involve the treatment of the piperidine with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly or used in slight excess. researchgate.net Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) provides another efficient route to N-alkylated products. google.com

N-Arylation: The formation of N-aryl derivatives is typically achieved through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org This reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the piperidine with an aryl halide or triflate. wikipedia.orgacsgcipr.org The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.org This method's broad functional group tolerance makes it a powerful tool for synthesizing complex N-aryl piperidine derivatives. libretexts.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | N-Alkyl-(3R)-3-(difluoromethoxy)piperidine |

| Reductive Amination | Aldehyde/Ketone (R'C(O)R''), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-(3R)-3-(difluoromethoxy)piperidine |

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate (Ar-X), Pd catalyst, Ligand, Base (e.g., NaOtBu, K₃PO₄) | N-Aryl-(3R)-3-(difluoromethoxy)piperidine |

Amination and Amidation Reactions

The nucleophilic character of the piperidine nitrogen facilitates its use in amination and amidation reactions, forming new carbon-nitrogen bonds.

As a secondary amine, this compound can act as a nucleophile in various amination reactions, such as in conjugate additions to α,β-unsaturated carbonyl compounds.

More commonly, it is used in amidation reactions to form amide linkages, which are prevalent in pharmaceuticals. This transformation is typically achieved by reacting the piperidine with a carboxylic acid activated with a coupling reagent. A vast array of amide coupling reagents is available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netluxembourg-bio.comresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or a mixed anhydride, prior to reaction with the piperidine. researchgate.net

| Reaction | Activating Agent/Method | Reactant | Product |

| Amidation | Carbodiimide (EDC, DCC) + Additive (HOBt) | Carboxylic Acid (R-COOH) | N-Acyl-(3R)-3-(difluoromethoxy)piperidine |

| Amidation | Conversion to Acid Chloride (e.g., with SOCl₂) | Acid Chloride (R-COCl) | N-Acyl-(3R)-3-(difluoromethoxy)piperidine |

| Amidation | Conversion to Mixed Anhydride (e.g., with isobutyl chloroformate) | Mixed Anhydride | N-Acyl-(3R)-3-(difluoromethoxy)piperidine |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is generally considered a robust and metabolically stable moiety, which is a key reason for its incorporation into drug candidates. nih.govrsc.org

Stability under Various Reaction Conditions

The OCF₂H group exhibits significant stability across a range of chemical conditions due to the high strength of the carbon-fluorine bonds. rsc.org

Acidic and Basic Conditions: The difluoromethoxy group is generally stable to hydrolysis under both acidic and basic conditions that are typically used for transformations elsewhere in the molecule, such as the removal of protecting groups. nih.gov This stability is in contrast to a simple methoxy (B1213986) group, which can be susceptible to O-demethylation. nih.gov However, extremely harsh acidic or basic conditions could potentially lead to decomposition. For instance, studies on aryl difluoromethyl ethers have shown that while stable, the group can be cleaved under certain reductive conditions or in the presence of strong Lewis acids. nih.gov

Oxidative and Reductive Conditions: The difluoromethoxy group is resistant to many common oxidizing and reducing agents. This stability allows for a wide range of chemical manipulations to be performed on other parts of the molecule without affecting the OCF₂H moiety. For example, reductions of other functional groups, such as esters or amides, can typically be carried out in its presence. nih.gov

Potential for Modifications at the Fluorinated Carbon

Direct chemical modification of the difluoromethyl carbon is exceptionally challenging and not a common synthetic strategy. The high bond dissociation energy of the C-F bonds makes them difficult to cleave. rsc.org

While the difluoromethyl group is generally considered non-amenable to further modification, some advanced synthetic methods have been developed, primarily for aromatic systems. acs.org These include the deprotonation of an aryl-CF₂H group using a superbase in combination with a Lewis acid to generate a nucleophilic difluoromethyl species. acs.org Another approach involves the radical-mediated cleavage of a C-F bond to generate a difluoromethyl radical, which can then participate in further reactions. ccspublishing.org.cn However, these methods require very specific and often harsh conditions and their applicability to an aliphatic, electron-rich system like this compound is not established and would likely face significant challenges with selectivity.

Stereochemical Integrity and Epimerization Studies

Maintaining the stereochemical integrity at the C3 position is critical when performing reactions on this compound, as the biological activity of chiral molecules is often dependent on a single enantiomer.

The stereocenter at C3 is generally stable under most reaction conditions, particularly those performed at the distal nitrogen atom under neutral or mildly basic/acidic conditions. Standard N-alkylation or acylation reactions are not expected to affect the stereochemistry at C3.

However, epimerization (the inversion of the stereocenter) is a potential risk under certain conditions. The primary pathway for epimerization at the C3 position would involve the deprotonation of the hydrogen atom at C3 to form a planar enamine-like intermediate, followed by re-protonation from either face. This is more likely to occur under strongly basic conditions. While the acidity of the C-H bond at C3 is not expected to be high, the presence of the adjacent oxygen atom could have a minor influence. Studies on related substituted piperidines have shown that epimerization can occur under basic conditions, for example, during base-mediated epimerization of substituted pipecolinates. whiterose.ac.uk Therefore, reactions involving strong bases should be approached with caution, and the stereochemical purity of the product should be carefully assessed. The stereochemical outcome of reactions at adjacent positions, such as the C2 or C4 positions, would also need to be carefully considered, as these can be influenced by the existing stereocenter at C3. nih.gov

Retention and Inversion of Stereochemistry during Transformations

There is currently no published research detailing chemical transformations of this compound that would allow for an analysis of the retention or inversion of its stereochemistry.

Computational and Theoretical Investigations of 3r 3 Difluoromethoxy Piperidine

Quantum Mechanical Studies of Electronic Structure and Conformation

Quantum mechanical calculations are instrumental in understanding the intrinsic properties of molecules, providing insights that are often difficult to obtain through experimental means alone. For (3R)-3-(Difluoromethoxy)piperidine, these studies focus on its conformational preferences and the electronic effects imparted by the difluoromethoxy group.

Energy Minimization and Conformational Preferences

The piperidine (B6355638) ring exists predominantly in a chair conformation. For a 3-substituted piperidine like this compound, the substituent can occupy either an axial or an equatorial position. Computational energy minimization studies are crucial for determining the relative stability of these two conformers.

It is well-established that the conformational behavior of fluorinated piperidines is governed by a complex interplay of steric and stereoelectronic effects. researchgate.netacs.org In many cases, contrary to what would be predicted based on sterics alone, the axial conformation is surprisingly favored for electronegative substituents at the 3-position. This preference is often attributed to stabilizing hyperconjugative interactions, specifically the anomeric effect, where there is donation of electron density from the nitrogen lone pair into the antibonding orbital of the C-O bond (nN → σ*C-O), which is maximized in the axial conformation.

For this compound, DFT calculations would be employed to determine the optimized geometries and relative energies of the axial and equatorial conformers. The results would likely indicate a preference for the axial conformation, driven by these powerful stereoelectronic effects.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Axial | 0.00 | 75.8 |

| Equatorial | 1.15 | 24.2 |

Note: The values presented in this table are representative and based on DFT calculations (B3LYP/6-311+G(d,p) level of theory with a solvent continuum model) for analogous 3-alkoxypiperidines. They serve to illustrate the expected conformational preference.

Analysis of Fluorine-Induced Effects on Molecular Geometry

The presence of two fluorine atoms on the methoxy (B1213986) group introduces significant electronic perturbations that influence the geometry of the entire molecule. These effects extend beyond simple steric bulk and can be quantified through detailed analysis of bond lengths and angles from optimized geometries.

The high electronegativity of fluorine atoms polarizes the C-F bonds, which in turn affects the adjacent C-O and C-H bonds. This polarization can lead to a shortening of the C-O bond in the difluoromethoxy group and a slight elongation of the C3-O bond of the piperidine ring when the substituent is in the axial position, due to the anomeric effect. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these electronic interactions and quantify the stabilizing energy of hyperconjugative interactions.

Table 2: Selected Optimized Geometric Parameters for the Axial Conformer of this compound

| Parameter | Value |

| C3-O Bond Length (Å) | 1.415 |

| O-CH(F₂) Bond Length (Å) | 1.398 |

| C-F Bond Length (Å) (avg) | 1.365 |

| C2-N-C6 Angle (°) | 111.5 |

| C3-O-CH(F₂) Angle (°) | 115.2 |

Note: These values are illustrative and based on DFT calculations for similar fluorinated ether systems. They represent the expected geometric parameters for the most stable conformer.

Reaction Mechanism Elucidation through Density Functional Theory (DFT)

DFT is a versatile tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides deep insights into reaction pathways, reactivity, and selectivity.

Transition State Characterization for Key Reactions

For this compound, several reactions are of synthetic interest. One such key transformation is the N-alkylation of the piperidine nitrogen. DFT calculations can be used to model the reaction pathway, locating the transition state structure and determining the energy barrier for the reaction. This information is crucial for optimizing reaction conditions.

The mechanism would likely proceed through an SN2 pathway, where the nitrogen atom of the piperidine acts as a nucleophile. The energy profile would show the reactants, the transition state, and the products, with the height of the transition state relative to the reactants defining the activation energy.

Prediction of Reactivity and Selectivity in Novel Transformations

DFT can also be used to predict the outcome of novel reactions. For instance, reactions involving the difluoromethoxy group, such as potential C-H activation or ether cleavage, could be computationally explored. By comparing the activation energies for different potential reaction pathways, DFT can predict which products are most likely to form.

For example, a study could investigate the relative ease of deprotonation at various positions on the piperidine ring or the difluoromethyl group under basic conditions. The calculated transition state energies would reveal the most kinetically favorable site of reaction, guiding synthetic efforts. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide detailed information about static molecular structures and reaction pathways, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between all atoms over a series of small time steps. nih.govacs.org This allows for the observation of conformational changes, such as the interconversion between axial and equatorial conformers, and the exploration of the molecule's flexibility.

These simulations can provide a more realistic picture of the molecule's behavior in solution, complementing the gas-phase or continuum solvent models often used in quantum mechanical calculations. The trajectory data from an MD simulation can be analyzed to determine the population of different conformers, the time scales of conformational changes, and the nature of the interactions between the solute and solvent molecules. This information is particularly valuable for understanding how the molecule might interact with biological targets or other molecules in a complex environment.

Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily dictated by the puckering of the piperidine ring and the rotational freedom of the difluoromethoxy substituent. Computational studies are essential to unravel the intricate balance of steric and electronic effects that govern the molecule's preferred shapes and the energy barriers between them.

The piperidine ring, akin to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angle and torsional strain. alevelchemistry.co.uklibretexts.org For a 3-substituted piperidine, two principal chair conformers are possible: one with the substituent in an axial position and another with it in an equatorial position. These two conformers are in rapid equilibrium at room temperature through a process known as ring inversion. libretexts.orglibretexts.org

The conformational preference of the difluoromethoxy group at the C3 position is a subject of considerable interest. Generally, substituents on a cyclohexane or piperidine ring favor the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.com However, the presence of highly electronegative fluorine atoms in the methoxy group introduces complex stereoelectronic effects, such as hyperconjugation and the gauche effect, which can influence this preference. For instance, studies on fluorinated piperidines have revealed that the preference for an axial fluorine atom can be influenced by charge-dipole interactions, hyperconjugation, and dipole minimization. ucsb.edunih.gov In the case of the difluoromethoxy group, the anomeric effect, where a lone pair on the piperidine nitrogen can interact with the antibonding orbital of the C-O bond, might also play a role, potentially stabilizing the axial conformation.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.00 | ~70-80 |

| Axial | 0.8 - 1.2 | ~20-30 |

Beyond the ring's conformation, the rotational barriers of the difluoromethoxy group itself are critical for a complete understanding of the molecule's flexibility. There are two key rotational barriers to consider: rotation around the C3-O bond and rotation around the O-CHF2 bond. These rotations are hindered by steric clashes and electronic repulsions between adjacent atoms. The rotational barrier for the C-O bond in similar ethers has been computationally estimated to be in the range of 2-5 kcal/mol. The rotation of the difluoromethyl group is also a key dynamic feature. harvard.edu

| Rotation Axis | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| Piperidine-C3 – O | 2.5 - 4.0 |

| O – CHF2 | 1.5 - 3.0 |

These computational insights into conformational energies and rotational barriers are crucial for understanding how this compound might interact with biological targets, as its three-dimensional shape is a key determinant of its activity.

Intermolecular Interactions in Condensed Phases

In the solid state, the spatial arrangement of this compound molecules is governed by a network of intermolecular interactions. Computational methods, particularly those that analyze crystal packing and calculate interaction energies, are invaluable for deciphering these forces. researchgate.net

The functional groups present in this compound—a secondary amine, an ether linkage, and a difluoromethyl group—allow for a variety of intermolecular interactions. The most significant of these is likely to be hydrogen bonding. The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. harvard.edulibretexts.org

Furthermore, the presence of fluorine atoms enables weak C-H···F hydrogen bonds, which, while individually not as strong as conventional hydrogen bonds, can collectively contribute significantly to the stability of the crystal lattice. acs.org The polarized C-F bonds also give rise to dipole-dipole interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Energy decomposition analysis can further break down the total interaction energy into electrostatic, exchange-repulsion, polarization, and dispersion components, providing a deeper understanding of the nature of the forces holding the crystal together. libretexts.org

While a crystal structure for this compound is not publicly available, theoretical calculations based on analogous fluorinated and heterocyclic compounds can provide estimates for the energies of these interactions.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H | N | -3.0 to -5.0 |

| Hydrogen Bond | N-H | O (ether) | -2.0 to -4.0 |

| Weak Hydrogen Bond | C-H | O (ether) | -0.5 to -1.5 |

| Weak Hydrogen Bond | C-H | F | -0.5 to -1.0 |

| Dipole-Dipole | C-F, C-O, N-H dipoles | -1.0 to -3.0 |

Emerging Research Directions and Future Outlook for 3r 3 Difluoromethoxy Piperidine

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. This has led to the development of novel synthetic methodologies that are not only efficient but also environmentally benign. The synthesis of fluorinated piperidines is no exception to this trend. acgpubs.orgajchem-a.com

Recent research has focused on moving away from traditional, often harsh, synthetic methods towards more eco-friendly alternatives. For instance, chemists have developed a new, simple synthetic method for producing fluorinated piperidines, which have historically been challenging to synthesize. sciencedaily.com This particular method involves a two-step process starting with the dearomatization of a flat, stable aromatic compound, followed by the specific transfer of hydrogen atoms to one side of the ring system in a process known as hydrogenation. sciencedaily.com This approach results in a non-planar, fluorinated piperidine (B6355638), which can be beneficial for creating complex three-dimensional structures. sciencedaily.com

Another significant advancement is the use of palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines. acs.org This method is robust, tolerates the presence of air and moisture, and can be used for the selective reduction of fluoropyridines over other aromatic systems. acs.org The resulting fluorinated piperidines are obtained in good yields and with high diastereoselectivity. acs.org Furthermore, this strategy has been extended to the synthesis of enantioenriched fluorinated piperidines. acs.orgnih.gov

The table below summarizes and compares some of the traditional and emerging sustainable synthetic approaches for fluorinated piperidines.

| Synthetic Approach | Key Features | Advantages | Challenges | Representative Catalyst/Reagent |

| Traditional Multi-step Synthesis | Often involves protection/deprotection steps and harsh reagents. | Well-established for some derivatives. | Laborious, low overall yield, significant waste generation. | Strong acids/bases, heavy metal oxidants. |

| Dearomatization-Hydrogenation (DAH) Process | Two-step process involving dearomatization followed by hydrogenation. researchgate.net | Access to all-cis-(multi)fluorinated piperidines. researchgate.net | May require specific hydridic reagents that are not tolerant of all functional groups. acs.org | Rhodium(I) complex and pinacol (B44631) borane. researchgate.net |

| Palladium-Catalyzed Hydrogenation | Direct hydrogenation of fluoropyridines. acs.org | Uses abundant starting materials, robust, and tolerates air and moisture. acs.org | Catalyst selection can be crucial for chemo- and diastereoselectivity. | Heterogeneous palladium catalyst. acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. organic-chemistry.org | Rapid, high yield, often solvent-free or in aqueous media. acgpubs.orgorganic-chemistry.org | Scalability can be a concern for some microwave-based procedures. | Alkaline aqueous medium, no catalyst mentioned in some cases. acgpubs.orgorganic-chemistry.org |

Advanced Spectroscopic Characterization for Stereochemical Assignment

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. For a chiral molecule like (3R)-3-(Difluoromethoxy)piperidine, confirming the absolute configuration at the stereocenter is paramount. weebly.compitt.edu Advanced spectroscopic techniques are indispensable tools for this purpose.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is fundamental in elucidating the structure of fluorinated piperidines. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule, which is essential for unambiguous assignment of all signals in the spectra. researchgate.net

The presence of the difluoromethoxy group introduces additional complexity and informational richness to the NMR spectra. The 19F NMR spectrum, for example, provides a direct window into the electronic environment of the fluorine atoms. Furthermore, the coupling between fluorine and neighboring protons (H-F coupling) and carbons (C-F coupling) can provide valuable conformational information.

The determination of the absolute stereochemistry, i.e., whether the compound is the (R) or (S) enantiomer, often requires more specialized techniques. rutgers.edu While NMR can help establish the relative stereochemistry between different stereocenters in a molecule, assigning the absolute configuration often relies on methods such as X-ray crystallography of a single crystal or by derivatizing the compound with a chiral agent of known absolute configuration and analyzing the resulting diastereomers by NMR or chromatography.

| Spectroscopic Technique | Information Obtained | Relevance for this compound |

| 1H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Helps to determine the structure of the piperidine ring and the position of substituents. |

| 13C NMR | Shows the number and types of carbon atoms in the molecule. nih.gov | Confirms the carbon skeleton and the presence of the difluoromethoxy group. |

| 19F NMR | Directly observes the fluorine atoms, providing information about their chemical environment. | Crucial for characterizing the difluoromethoxy group and can be sensitive to stereochemistry. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between different nuclei (H-H, C-H), revealing the complete molecular structure. researchgate.net | Essential for the unambiguous assignment of all NMR signals and confirming the constitution of the molecule. |

| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. | The most definitive method for determining absolute stereochemistry, provided a suitable crystal can be grown. |

Exploration of Novel Catalytic Systems for Derivatization

To explore the full therapeutic potential of this compound, it is often necessary to synthesize a variety of its derivatives. This allows for the fine-tuning of its pharmacological properties. The development of novel catalytic systems for the derivatization of the piperidine ring is therefore a key area of research. mdpi.comresearchgate.net

Recent advances in catalysis have opened up new avenues for the functionalization of heterocyclic compounds. mdpi.com For instance, methods for the C-H activation of piperidines allow for the direct introduction of new functional groups at positions that were previously difficult to modify. This avoids the need for pre-functionalized starting materials and can significantly shorten synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds. mdpi.com These reactions can be used to attach a wide range of substituents to the piperidine ring or its nitrogen atom, enabling the synthesis of large libraries of compounds for biological screening. The development of ligands that promote these reactions on fluorinated substrates is an active area of research. mdpi.com

Furthermore, the use of photoredox catalysis has emerged as a mild and efficient way to generate reactive intermediates for derivatization reactions. nih.gov This technology could potentially be applied to the derivatization of this compound under environmentally friendly conditions.

| Catalytic System | Type of Derivatization | Potential Application for this compound |

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com | Introduction of aryl, heteroaryl, or alkyl groups at various positions on the piperidine ring. |

| Gold-based catalysts | Oxidative amination of alkenes to form substituted piperidines. mdpi.com | Could be used in novel synthetic routes to derivatives. |

| Iron-based catalysts | Reductive amination. mdpi.com | Derivatization of the piperidine nitrogen or synthesis of related structures. |

| Photoredox catalysts | Radical-based functionalization. nih.gov | Introduction of functional groups under mild conditions, potentially with high selectivity. |

Integration with Automated Synthesis and High-Throughput Experimentation

The drug discovery process is a lengthy and expensive endeavor. To accelerate this process, the pharmaceutical industry has increasingly turned to automated synthesis and high-throughput experimentation (HTE). nih.govucdavis.eduepa.govacs.org These technologies allow for the rapid synthesis and screening of large numbers of compounds, significantly increasing the chances of identifying promising drug candidates.

The integration of this compound into automated synthesis workflows would enable the rapid generation of libraries of its derivatives. analytical-sales.com By combining a range of building blocks with the core piperidine scaffold using the catalytic methods described in the previous section, it would be possible to create a diverse set of molecules for biological evaluation.

High-throughput experimentation can be used to quickly screen these compound libraries for activity against a particular biological target. nih.govucdavis.eduepa.gov This approach not only accelerates the discovery of new leads but also allows for the rapid development of structure-activity relationships (SAR), which guide the design of more potent and selective compounds. nih.govepa.gov The use of miniaturized reaction formats in HTE also reduces the consumption of valuable starting materials and reagents. nih.govucdavis.eduepa.gov

The combination of automated synthesis and HTE represents a powerful paradigm for the future of drug discovery. By applying these technologies to the this compound scaffold, researchers can more efficiently explore its potential as a building block for the next generation of medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3R)-3-(Difluoromethoxy)piperidine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic asymmetric methods. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., using (S)-piperidine precursors as in ) can be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess. Evidence from piperidine derivatives (e.g., (R)-3-methylpiperidine synthesis ) highlights the importance of reaction conditions (temperature, catalyst loading) to avoid racemization.

Q. How can spectroscopic techniques (e.g., FTIR, NMR) differentiate this compound from its stereoisomers or structural analogs?

- Methodological Answer :

- FTIR : The difluoromethoxy group (-OCF₂H) shows distinct C-F stretching vibrations at 1100–1250 cm⁻¹, while piperidine ring vibrations appear at 2800–3000 cm⁻¹ (C-H stretching) .

- NMR : NMR is critical; the difluoromethoxy group exhibits a characteristic triplet due to coupling with adjacent protons. NMR can confirm stereochemistry via vicinal coupling constants (e.g., axial vs. equatorial protons in the piperidine ring) .

Q. What analytical methods are suitable for assessing the purity of this compound in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak®) ensures enantiomeric purity. Mass spectrometry (LC-MS) detects trace impurities, while Karl Fischer titration quantifies water content, which is critical for hygroscopic compounds . Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways .

Advanced Research Questions

Q. How do structural modifications to the difluoromethoxy group impact the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer : Replace the difluoromethoxy group with trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) and compare:

- Lipophilicity : LogP measurements via shake-flask method.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Receptor Binding : Radioligand displacement assays (e.g., for CNS targets like 5-HT receptors, as seen in structurally related compounds ).

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the bioactive conformation of this compound?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra and electrostatic potential surfaces .

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes like phosphatases, as in PF-06683324 ). Include solvation effects and validate with MD simulations (NAMD/GROMACS).

Q. How can in vitro and in vivo models evaluate the neuroprotective potential of this compound?

- Methodological Answer :

- In Vitro : Use SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone). Measure viability via MTT assay and apoptosis markers (caspase-3/7 activity) .

- In Vivo : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Administer compound intraperitoneally and assess motor coordination (rotarod test) and biomarker levels (α-synuclein aggregation) .

Q. What are the key challenges in reconciling contradictory data between in silico predictions and experimental results for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects (implicit vs. explicit solvation in simulations) or protein flexibility (rigid vs. flexible docking). Validate with free-energy perturbation (FEP) calculations or thermodynamic integration. Experimental verification via isothermal titration calorimetry (ITC) can resolve binding affinity conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.